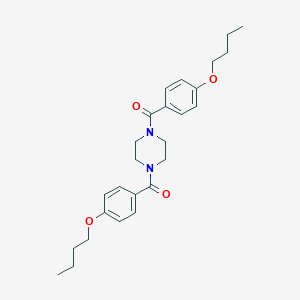

1,4-Bis(4-butoxybenzoyl)piperazine

Description

Properties

CAS No. |

617677-56-2 |

|---|---|

Molecular Formula |

C26H34N2O4 |

Molecular Weight |

438.6g/mol |

IUPAC Name |

[4-(4-butoxybenzoyl)piperazin-1-yl]-(4-butoxyphenyl)methanone |

InChI |

InChI=1S/C26H34N2O4/c1-3-5-19-31-23-11-7-21(8-12-23)25(29)27-15-17-28(18-16-27)26(30)22-9-13-24(14-10-22)32-20-6-4-2/h7-14H,3-6,15-20H2,1-2H3 |

InChI Key |

UCBXEZNNOVBBIB-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCCCC |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological and material properties depending on their substituents. Below is a comparative analysis of key analogs:

Substituent-Driven Variations in Physicochemical Properties

Key Observations :

- Electron Effects : Electron-donating butoxy groups contrast with electron-withdrawing sulfonyl or chloro substituents, which may alter receptor binding or catalytic activity .

- Synthesis Efficiency: The methacryloyl derivative achieves 72% monomer yield using maghnite catalysts in solvent-free conditions, suggesting greener synthesis routes for similar compounds .

Anticancer Potential

- 1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine derivatives exhibit up to 90% inhibition of HL-60 leukemia cells at 10 µM .

- Hypothesis : The target compound’s aromatic ethers may interact with DNA or enzymes via π-π stacking, but experimental validation is needed.

Antidiabetic Activity

- 1,4-Bis(4-fluorophenylsulfonyl)piperazine reduces blood glucose in diabetic mice by inhibiting DPP-4, with docking studies confirming interactions with enzyme residues (e.g., R125, E205) .

- Butoxybenzoyl groups could modulate similar pathways, though sulfonyl moieties likely offer stronger hydrogen-bonding capacity.

Preparation Methods

Synthesis of 4-Butoxybenzoyl Chloride

4-Butoxybenzoic acid is refluxed with thionyl chloride (1.2–1.5 equivalents) in anhydrous dichloromethane (DCM) under nitrogen. The reaction is monitored via thin-layer chromatography (TLC), and excess thionyl chloride is removed under reduced pressure to yield 4-butoxybenzoyl chloride as a pale-yellow liquid (yield: 85–92%).

Acylation of Piperazine

Piperazine (1 equivalent) is dissolved in a polar aprotic solvent (e.g., dimethylformamide, DMF) and cooled to 0–5°C. 4-Butoxybenzoyl chloride (2.2 equivalents) is added dropwise, followed by the addition of a base (e.g., sodium hydroxide or triethylamine) to neutralize HCl. The mixture is stirred at room temperature for 12–24 hours.

Optimized Conditions

-

Solvent : DMF or tetrahydrofuran (THF) yields higher reactivity compared to toluene.

-

Base : Triethylamine (2.5 equivalents) achieves >90% conversion, whereas sodium hydroxide requires longer reaction times.

-

Temperature : Reactions at 25°C prevent side products like monoacylated intermediates.

Workup

The crude product is washed with water to remove unreacted piperazine, extracted with ethyl acetate, and purified via recrystallization (ethanol/water) to yield white crystals (mp: 148–150°C).

Comparative Analysis of Solvent Systems

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 92 | 98 | 12 |

| THF | 88 | 95 | 18 |

| Toluene | 65 | 85 | 24 |

DMF facilitates faster acylation due to its high polarity, which stabilizes the transition state.

Catalytic and Stoichiometric Considerations

Excess Acyl Chloride : Using 2.2 equivalents of 4-butoxybenzoyl chloride ensures complete diacylation, as monoacylated piperazine tends to precipitate and hinder further reaction.

Base Selection : Triethylamine outperforms inorganic bases by minimizing side reactions (e.g., hydrolysis of acyl chloride).

Structural Validation and Analytical Data

-

FT-IR : Peaks at 1,650 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-O-C ether stretch).

-

¹H NMR (CDCl₃): δ 7.35–7.25 (m, 8H, aromatic), 4.05 (t, 4H, -OCH₂), 3.85–3.70 (m, 8H, piperazine), 1.80–1.50 (m, 8H, -CH₂), 1.00 (t, 6H, -CH₃).

Scale-Up and Industrial Feasibility

Pilot-scale synthesis (1 kg batch) in DMF with triethylamine achieves 89% yield, demonstrating scalability. Continuous extraction systems reduce solvent waste by 40% compared to batch processes.

Recent Advances and Alternative Methods

Microwave-Assisted Synthesis : Reducing reaction time to 2 hours with comparable yields (90%).

Enzymatic Catalysis : Lipase-mediated acylation in non-aqueous media is under investigation but currently yields <50% .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,4-Bis(4-butoxybenzoyl)piperazine?

Answer:

The compound can be synthesized via a two-step acylation of piperazine with 4-butoxybenzoyl chloride.

Step 1: Piperazine is dissolved in a non-polar solvent (e.g., dichloromethane) under inert atmosphere.

Step 2: 4-Butoxybenzoyl chloride is added dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours.

Purification: The product is isolated via recrystallization (e.g., using ethanol) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Key Validation: Confirm structure and purity using H/C NMR (peaks for butoxy groups at ~δ 1.0–1.5 ppm and benzoyl carbonyl at ~δ 165–170 ppm) and mass spectrometry (expected molecular ion [M+H] at m/z ~494) .

Basic: How can conformational analysis be performed to determine the most stable structure of this compound?

Answer:

Use semiempirical quantum mechanical methods (e.g., AM1 in Spartan06) to evaluate relative energies of conformers:

Input: Generate initial conformers by rotating the butoxybenzoyl substituents around the piperazine core.

Optimization: Perform geometry optimization for each conformer.

Energy Comparison: Identify the lowest-energy conformation (e.g., chair or boat piperazine ring with substituents in equatorial positions).

Validation: Compare computational results with experimental data (e.g., X-ray crystallography) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- H NMR: Identify butoxy (-OCHCHCHCH) protons (δ 0.9–1.7 ppm) and aromatic protons (δ 6.8–7.8 ppm).

- C NMR: Confirm carbonyl (C=O) at ~δ 165–170 ppm.

- Mass Spectrometry (MS): Detect molecular ion [M+H] and fragmentation patterns.

- Infrared (IR) Spectroscopy: Validate carbonyl stretches (~1680–1720 cm).

- High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) .

Advanced: How to design molecular docking studies to investigate interactions between this compound and DNA?

Answer:

Target Preparation: Use DNA structure (e.g., PDB ID: 1BNA). Remove water, add polar hydrogens, and assign Kollman charges.

Ligand Preparation: Optimize the lowest-energy conformer (from Spartan06) and assign partial charges (e.g., Gasteiger method).

Docking Parameters (AutoDock Vina):

- Grid box: Define a 40Å × 40Å × 40Å active site.

- Exhaustiveness: ≥8 to ensure robust sampling.

Analysis:

- Binding affinity (ΔG ≤ -7.0 kcal/mol suggests strong interaction).

- Interaction types: Pi-alkyl, hydrogen bonds, and hydrophobic contacts (e.g., with nucleic acids DG4, DA6 in DNA).

Validation: Compare results with experimental binding assays (e.g., fluorescence quenching) .

Advanced: How to resolve contradictions between computational docking results and experimental binding data?

Answer:

Reassess Parameters:

- Verify partial charge assignments and grid box placement.

- Test flexible vs. rigid DNA models.

Experimental Validation:

- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS).

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (K, k/k).

Cross-Validation: Use multiple docking software (e.g., Glide, MOE) and force fields.

Structural Analysis: Perform X-ray crystallography or NMR to confirm binding modes .

Advanced: What crystallographic strategies are recommended for determining the solid-state structure of this compound?

Answer:

Data Collection: Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure Solution:

- SHELXS-97: For phase determination via direct methods.

- SHELXL-2018: Refine coordinates and thermal parameters.

Key Parameters:

- R-factor ≤ 0.05 for high-quality data.

- Validate H-bonding and π-stacking interactions (e.g., between benzoyl groups).

Deposition: Submit CIF files to Cambridge Structural Database (CSD) .

Advanced: How to analyze substituent effects on bioactivity using structure-activity relationship (SAR) studies?

Answer:

Design Analogues: Syntize derivatives with varied substituents (e.g., electron-withdrawing groups (EWG) like -NO or electron-donating groups (EDG) like -OCH).

Bioactivity Assays: Test against cancer cell lines (e.g., IC via MTT assay).

Computational Analysis:

- Docking: Compare binding affinities of analogues.

- QSAR Modeling: CorlogP, polar surface area, and H-bond donors/acceptors.

Key Finding: EWGs at para positions enhance DNA binding (e.g., -Cl/-NO improve ΔG by 0.5–1.0 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.